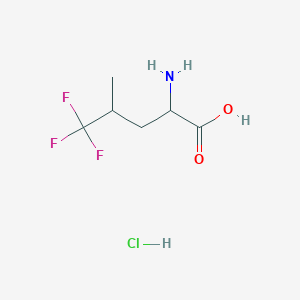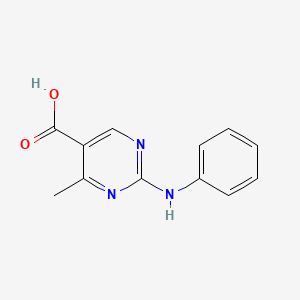![molecular formula C16H22N2O2 B2703952 N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421472-48-1](/img/structure/B2703952.png)
N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chroman ring system fused with a piperidine ring, with an ethyl group and a carboxamide functional group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various scientific studies.
Mécanisme D'action
Target of Action
Spiro compounds, such as “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide”, are often used in medicinal chemistry due to their unique structural features. They can interact with various biological targets, but the specific target would depend on the particular functional groups present in the compound .
Mode of Action
The mode of action of spiro compounds can vary widely. For example, some spiro compounds have been found to inhibit the release of histamine from isolated rat peritoneal mast cells . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target and mode of action of the compound. Spiro compounds have been found to affect a wide range of pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
The molecular and cellular effects of “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide” would depend on its specific target and mode of action. Some spiro compounds have been found to have anti-inflammatory, anticancer, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process
Chroman Ring Formation: The chroman ring can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.
Ethyl Group Addition: The ethyl group is typically introduced via an alkylation reaction using an ethyl halide.
Carboxamide Formation: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may impart specific pharmacological properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but lacks the ethyl and carboxamide groups.
N-benzylspiro[chromane-2,4’-piperidine]-4(3H)-one: This compound has a benzyl group instead of an ethyl group and a different functional group at the piperidine ring.
Uniqueness
N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its specific combination of functional groups and its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAKQPRGBBEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)



![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)


![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2703889.png)
